molecular formula C20H18N2O3 B2530020 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-29-0

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2530020
CAS No.: 946245-29-0
M. Wt: 334.375
InChI Key: CFRAXSQSYFFOET-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Chemical Synthesis

  • Antibacterial and Antifungal Activities : Certain derivatives, such as thiophene-3-carboxamide derivatives, exhibit notable antibacterial and antifungal properties. These compounds' bioactivity is attributed to their molecular structure, which includes intermolecular hydrogen bonds that stabilize their conformation, potentially enhancing their interaction with microbial targets (Vasu et al., 2005).

  • Chemical Transformations and Novel Heterocyclic Systems : Research on aminonaphthyridinones, including structures related to "1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide", has led to the discovery of novel annulated products through chemical transformations such as Hofmann rearrangement and subsequent reactions. These novel compounds have shown typical pyrrole-type reactivity, indicating their potential for further chemical and biological applications (Deady & Devine, 2006).

  • Met Kinase Inhibition for Cancer Therapy : Derivatives have been identified as potent and selective inhibitors of the Met kinase, a critical target in cancer therapy. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its therapeutic potential (Schroeder et al., 2009).

  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds exhibit cyclooxygenase inhibition and have shown significant analgesic and anti-inflammatory activities, suggesting their utility in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

  • Conformational Analysis for Drug Development : The crystal structure and molecular conformation of solvated derivatives have been studied, providing insights into their potential as antineoplastic agents. Such analyses are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents (Banerjee et al., 2002).

Mechanism of Action

    Target of Action

    HJZ-12 exhibits high subtype-selectivity to both α1D- and α1A- adrenoceptors (AR), with respect to α1B-AR in vitro .

    Result of Action

    In vitro, HJZ-12 exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .

    Action Environment

    The role of HJZ-12 on cell viability and apoptosis was an α1-independent action

Properties

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-17-11-9-16(10-12-17)21-19(23)18-8-5-13-22(20(18)24)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRAXSQSYFFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.